Methyl 5-amino-3,4-dihydro-2H-pyrrole-3-carboxylate;hydrochloride
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Overview
Description
Methyl 5-amino-3,4-dihydro-2H-pyrrole-3-carboxylate;hydrochloride is a chemical compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-3,4-dihydro-2H-pyrrole-3-carboxylate;hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-pyrrole-3-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-3,4-dihydro-2H-pyrrole-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents or other nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the 5-position .
Scientific Research Applications
Methyl 5-amino-3,4-dihydro-2H-pyrrole-3-carboxylate;hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-amino-3,4-dihydro-2H-pyrrole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The amino group at the 5-position can form hydrogen bonds with target molecules, influencing their activity. Additionally, the pyrrole ring structure allows for π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate: Similar in structure but with a methoxy group instead of an amino group.
Methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate: Another compound with a similar core structure but different substituents.
Uniqueness
Methyl 5-amino-3,4-dihydro-2H-pyrrole-3-carboxylate;hydrochloride is unique due to the presence of the amino group at the 5-position, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
methyl 5-amino-3,4-dihydro-2H-pyrrole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-10-6(9)4-2-5(7)8-3-4;/h4H,2-3H2,1H3,(H2,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVWXDYELFADJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=NC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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